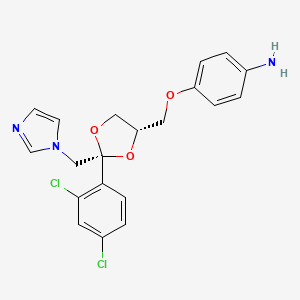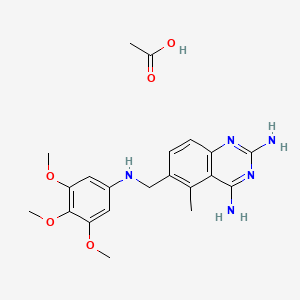
Trimetrexate monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimetrexate monoacetate is a synthetic compound that belongs to the class of folate antagonists. It is primarily used as an antineoplastic agent and as an alternative therapy for the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome . This compound inhibits the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cellular reproduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimetrexate monoacetate is synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxyaniline with various reagents to form the quinazoline ring structure. The key steps include:
Formation of the Quinazoline Ring: The reaction of 3,4,5-trimethoxyaniline with formamide and formic acid to form the quinazoline ring.
Introduction of the Aminomethyl Group: The reaction of the quinazoline intermediate with formaldehyde and ammonium chloride to introduce the aminomethyl group.
Acetylation: The final step involves the acetylation of the aminomethyl group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimetrexate monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, amine derivatives, and substituted trimetrexate compounds .
Applications De Recherche Scientifique
Trimetrexate monoacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of folate antagonists and their chemical properties.
Biology: The compound is used in research on cellular metabolism and DNA synthesis due to its inhibition of dihydrofolate reductase.
Medicine: this compound is investigated for its potential in treating various cancers, including colon cancer and pancreatic cancer. .
Mécanisme D'action
Trimetrexate monoacetate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme required for the synthesis of thymidylate, purines, and certain amino acids. Inhibition of DHFR leads to the depletion of tetrahydrofolate, resulting in the disruption of DNA, RNA, and protein synthesis, ultimately causing cell death . The compound enters cells primarily through passive diffusion and its retention is coupled to energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another folate antagonist that inhibits dihydrofolate reductase but has a different chemical structure.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes.
Raltitrexed: A thymidylate synthase inhibitor that also targets folate metabolism
Uniqueness
Trimetrexate monoacetate is unique in its ability to inhibit dihydrofolate reductase without requiring uptake by the folate carrier transport system, which is a common mechanism of resistance in other folate antagonists . This makes it particularly effective against certain resistant strains of bacteria and cancer cells .
Propriétés
Numéro CAS |
52128-36-6 |
|---|---|
Formule moléculaire |
C21H27N5O5 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
acetic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C19H23N5O3.C2H4O2/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;1-2(3)4/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1H3,(H,3,4) |
Clé InChI |
LZAHAWHPLGBAQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


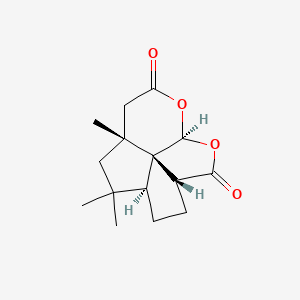
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
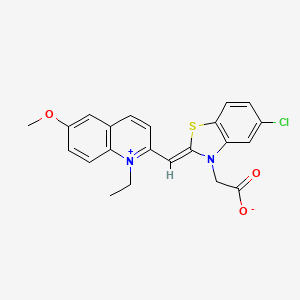
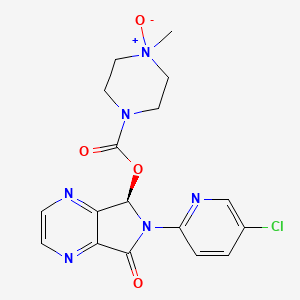
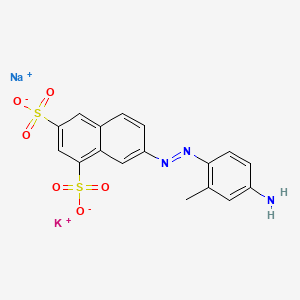
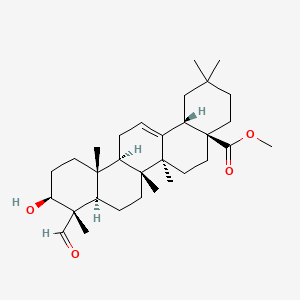
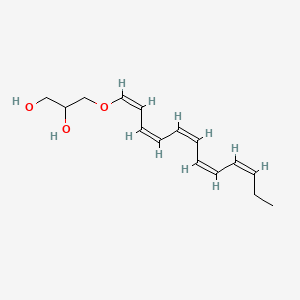
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
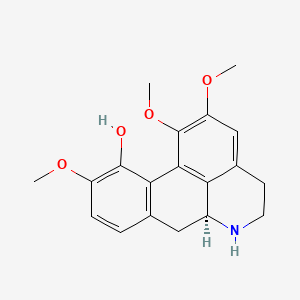
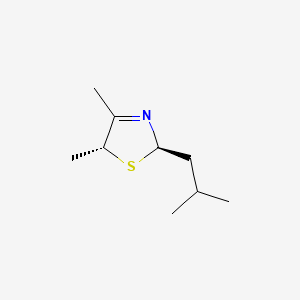
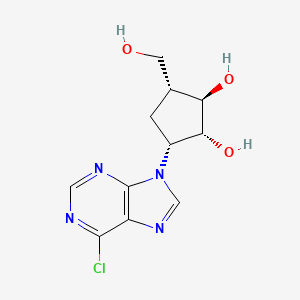
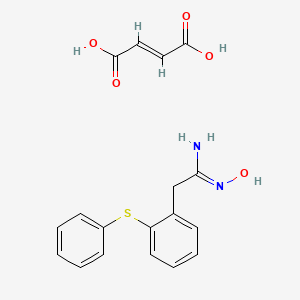
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
